5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one

Descripción general

Descripción

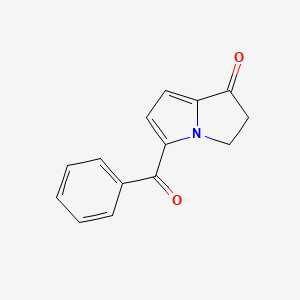

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one is a chemical compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . . This compound is a derivative of pyrrolizine and is structurally characterized by a benzoyl group attached to a dihydropyrrolizinone ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzoyl chloride with a dihydropyrrolizine derivative in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of benzoyl derivatives and carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing

Mecanismo De Acción

The mechanism of action of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenases, which play a role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory and analgesic effects .

Comparación Con Compuestos Similares

Similar Compounds

Ketorolac: A non-steroidal anti-inflammatory drug with a similar pyrrolizine structure.

Indomethacin: Another non-steroidal anti-inflammatory drug with a different structural framework but similar therapeutic effects.

Ibuprofen: A widely used non-steroidal anti-inflammatory drug with a different chemical structure

Uniqueness

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzoyl group and dihydropyrrolizinone ring system make it a valuable compound for various synthetic and research applications .

Actividad Biológica

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one, also known as the keto analog of ketorolac, is a compound with significant biological activity, particularly in anti-inflammatory and analgesic applications. This article provides a detailed overview of its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 225.24 g/mol. Its structure features a pyrrolizinone ring with a benzoyl moiety, which contributes to its unique chemical reactivity and biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX activity, this compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory and analgesic effects.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce inflammation in various models. Its structural similarity to ketorolac suggests it may share similar anti-inflammatory properties .

- Analgesic Properties : The compound has been linked to pain relief mechanisms akin to those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This makes it a candidate for further pharmaceutical development aimed at pain management .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method includes:

- Reaction of Benzoyl Chloride with Dihydropyrrolizine Derivatives : This reaction is conducted in the presence of bases like sodium hydroxide or potassium carbonate.

- Utilization of Continuous Flow Reactors : In industrial settings, continuous flow reactors may enhance efficiency and yield during the synthesis process .

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of this compound, researchers found that administration led to a significant decrease in inflammatory markers in animal models. This effect was attributed to its ability to inhibit COX enzymes effectively.

Case Study 2: Analgesic Effects

Another research effort focused on the analgesic properties of this compound compared to standard NSAIDs. The results indicated that this compound provided comparable pain relief while potentially offering a better side effect profile due to its selective action on COX pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Ketorolac | Non-steroidal anti-inflammatory drug | Analgesic properties; widely used for pain relief |

| 5-Benzoyl-2,3-dihydro-1H-pyrrolizine | Related pyrrolizine derivative | Potential anti-inflammatory effects |

| 2-Acetylbenzofuran | Benzofuran derivative | Exhibits antioxidant activity |

This table illustrates how this compound stands out due to its specific structural configuration that enhances its ability to inhibit cyclooxygenases effectively .

Propiedades

IUPAC Name |

5-benzoyl-2,3-dihydropyrrolizin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKBMHXYCKRXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150429 | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113502-52-6 | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113502526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZIN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD3BGE2V2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.